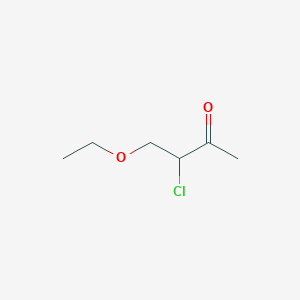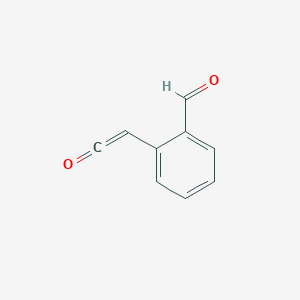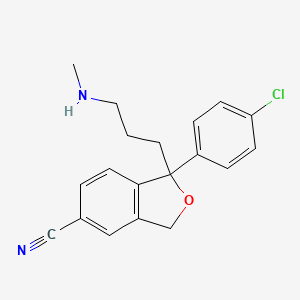
Chromone, 2-(ethylmethylamino)-8-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromone, 2-(ethylmethylamino)-8-phenyl- is a derivative of chromone, a naturally occurring compound belonging to the flavonoid family. Chromone derivatives are known for their diverse biological activities, including antimicrobial, antitumor, antioxidant, anti-inflammatory, and anti-HIV properties . The unique structure of chromone derivatives makes them valuable in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of chromone derivatives typically involves the modification of the chromone scaffold through various chemical reactions. One common method is the Vilsmeier-Haack reaction, which involves the formylation of chromone to produce 3-formylchromone . This intermediate can then be further modified to introduce the 2-(ethylmethylamino)-8-phenyl- substituent.
Industrial Production Methods: Industrial production of chromone derivatives often employs green synthesis methods to minimize environmental impact. These methods include the use of microwave and ultrasound irradiation, solvent-free reactions, and reactions in aqueous media . The use of heterogeneous catalysis is also common in industrial settings to improve reaction efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions: Chromone, 2-(ethylmethylamino)-8-phenyl- undergoes various chemical reactions, including:
Oxidation: Chromone derivatives can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert chromone derivatives to chromanones.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups to the chromone scaffold.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and chloromethane (CH3Cl), while nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) and potassium cyanide (KCN).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of chromone derivatives can yield quinones, while reduction can produce chromanones .
Applications De Recherche Scientifique
Chromone, 2-(ethylmethylamino)-8-phenyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antitumor activities.
Medicine: Investigated for its potential as an anti-inflammatory and antioxidant agent.
Industry: Utilized in the production of pigments, cosmetics, and laser dyes
Mécanisme D'action
The mechanism of action of chromone, 2-(ethylmethylamino)-8-phenyl- involves its interaction with various molecular targets and pathways. For example, chromone derivatives have been shown to inhibit key kinase pathways, including MAPK, PI3K/Akt/mTOR, and CDKs . These pathways play crucial roles in cell proliferation, survival, and apoptosis, making chromone derivatives potential candidates for cancer therapy.
Comparaison Avec Des Composés Similaires
Chromone, 2-(ethylmethylamino)-8-phenyl- can be compared with other chromone derivatives, such as:
Chromone-2-phenyl carboxamide: Known for its activity as an adenosine A1 receptor ligand.
3-formylchromone: A common precursor for the synthesis of various chromone derivatives.
Chromanone A: Exhibits antifungal activity against Candida albicans.
The uniqueness of chromone, 2-(ethylmethylamino)-8-phenyl- lies in its specific substituents, which confer distinct biological activities and chemical reactivity compared to other chromone derivatives.
Propriétés
Numéro CAS |
83767-05-9 |
|---|---|
Formule moléculaire |
C18H17NO2 |
Poids moléculaire |
279.3 g/mol |
Nom IUPAC |
2-[ethyl(methyl)amino]-8-phenylchromen-4-one |
InChI |
InChI=1S/C18H17NO2/c1-3-19(2)17-12-16(20)15-11-7-10-14(18(15)21-17)13-8-5-4-6-9-13/h4-12H,3H2,1-2H3 |
Clé InChI |
HBXXKSSQTTUBPM-UHFFFAOYSA-N |
SMILES canonique |
CCN(C)C1=CC(=O)C2=C(O1)C(=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1-ethylpiperidin-4-ylidene)amino]-2-methylfuran-3-carboxamide](/img/structure/B13802839.png)
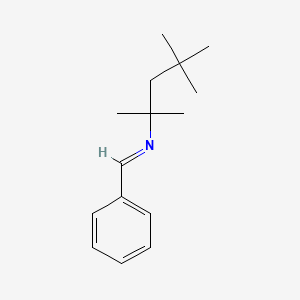
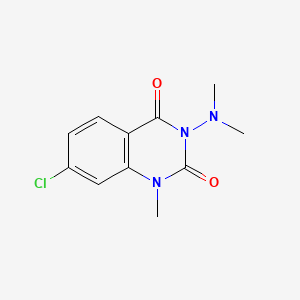
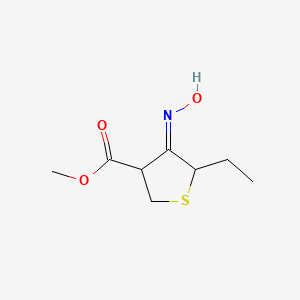
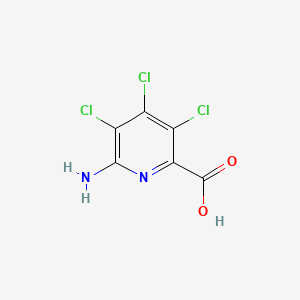
![Tert-butyl octahydro-1H-pyrido[3,4-C]azepine-2(3H)-carboxylate](/img/structure/B13802863.png)
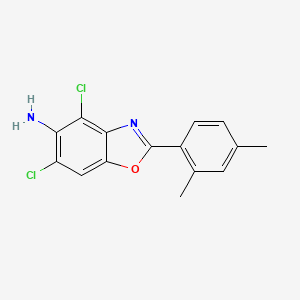
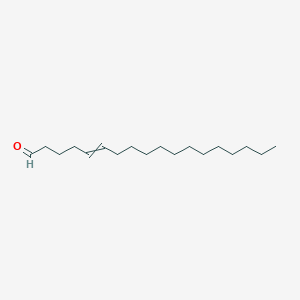
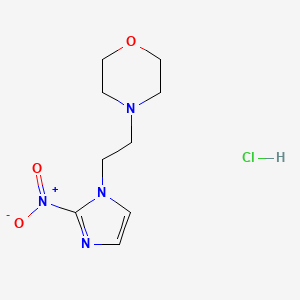
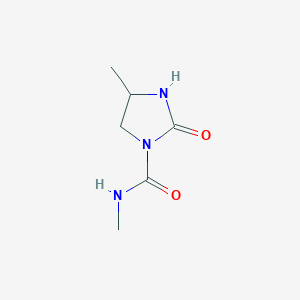
![2-[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]-N-phenylacetamide](/img/structure/B13802885.png)
